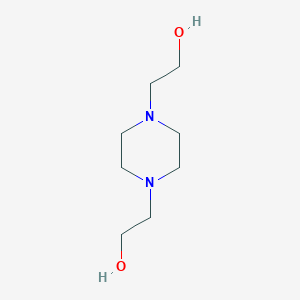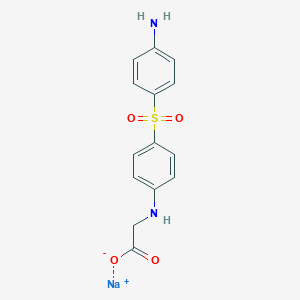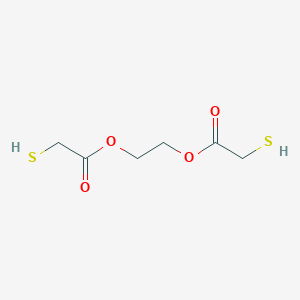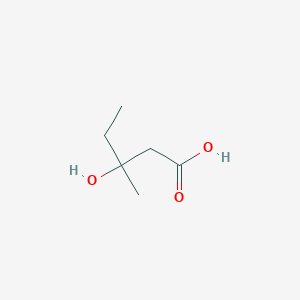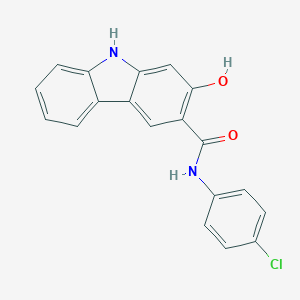
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide, also known as CHIR-99021, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2008 and has since been extensively studied for its mechanism of action and physiological effects.
作用机制
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide acts as a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates a wide range of cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, cell cycle progression, and apoptosis. By inhibiting GSK-3, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide can modulate these processes and affect cellular behavior.
生化和生理效应
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to promote the proliferation and survival of various cell types, including neural stem cells, embryonic stem cells, and cancer cells. N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has also been shown to enhance the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. Additionally, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to modulate immune responses and to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the major advantages of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide is its selectivity for GSK-3, which allows for specific modulation of cellular processes. Additionally, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to be stable and effective in a wide range of cell types and experimental conditions. However, one limitation of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide is its potential toxicity, particularly at high concentrations. Additionally, the effects of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide may vary depending on the cell type and experimental conditions.
未来方向
There are many potential future directions for research involving N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide. One area of interest is the development of more selective and potent inhibitors of GSK-3, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the effects of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide on various biological processes and to identify potential therapeutic applications. Finally, the use of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide in combination with other compounds may have synergistic effects and could lead to the development of new treatment strategies.
合成方法
The synthesis of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide involves several steps, including the reaction of 4-chloroaniline with 2-hydroxy-3-nitrobenzoic acid to form 4-chloro-2-hydroxy-3-nitroaniline. This compound is then reduced to 4-chloro-2-hydroxy-3-aminobenzene, which is subsequently reacted with 3-carboxamido-9H-carbazole to form N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide. The final product is obtained through purification and crystallization.
科学研究应用
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been widely used in scientific research as a tool to study various biological processes. It is commonly used as a selective inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in many signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has also been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).
属性
CAS 编号 |
132-61-6 |
|---|---|
产品名称 |
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide |
分子式 |
C19H13ClN2O2 |
分子量 |
336.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide |
InChI |
InChI=1S/C19H13ClN2O2/c20-11-5-7-12(8-6-11)21-19(24)15-9-14-13-3-1-2-4-16(13)22-17(14)10-18(15)23/h1-10,22-23H,(H,21,24) |
InChI 键 |
PPLNRTPNYCWODC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)NC4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)NC4=CC=C(C=C4)Cl |
其他 CAS 编号 |
132-61-6 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



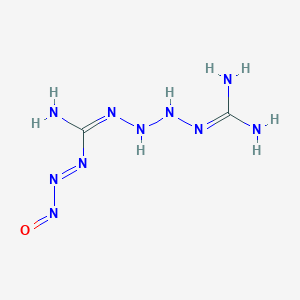
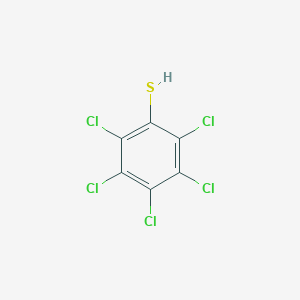
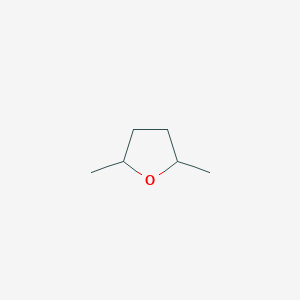
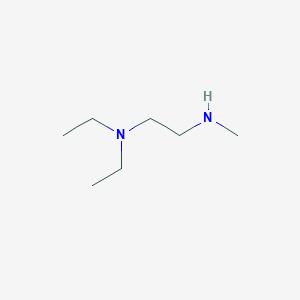
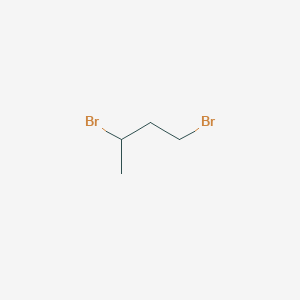
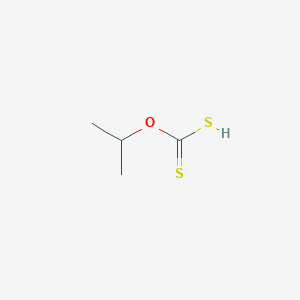
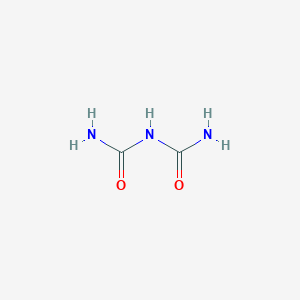
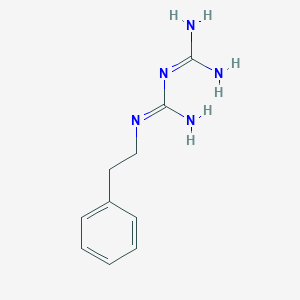
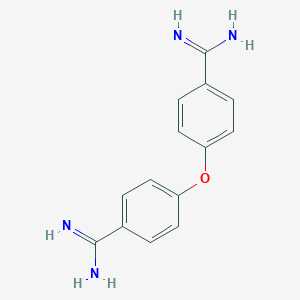
![6-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B89761.png)
